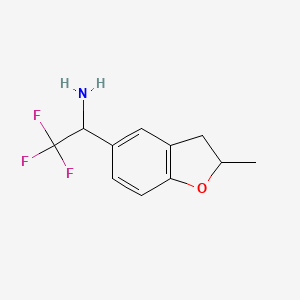
2,2,2-Trifluoro-1-(2-methyl-2,3-dihydrobenzofuran-5-yl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trifluoro-1-(2-methyl-2,3-dihydrobenzofuran-5-yl)ethan-1-amine is a chemical compound with the molecular formula C11H12F3NO and a molecular weight of 231.21 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to an ethanamine backbone, which is further substituted with a 2-methyl-2,3-dihydrobenzofuran moiety. The trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
準備方法
The synthesis of 2,2,2-Trifluoro-1-(2-methyl-2,3-dihydrobenzofuran-5-yl)ethan-1-amine typically involves multiple steps. One common synthetic route starts with the preparation of the 2-methyl-2,3-dihydrobenzofuran moiety, which is then subjected to trifluoromethylation. Industrial production methods may involve bulk custom synthesis and procurement to meet specific research needs .
化学反応の分析
2,2,2-Trifluoro-1-(2-methyl-2,3-dihydrobenzofuran-5-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form new aromatic polymers.
科学的研究の応用
2,2,2-Trifluoro-1-(2-methyl-2,3-dihydrobenzofuran-5-yl)ethan-1-amine has several scientific research applications:
作用機序
The mechanism of action of 2,2,2-Trifluoro-1-(2-methyl-2,3-dihydrobenzofuran-5-yl)ethan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme specificity and the role of fluorine in biological systems.
類似化合物との比較
2,2,2-Trifluoro-1-(2-methyl-2,3-dihydrobenzofuran-5-yl)ethan-1-amine can be compared with other similar compounds, such as:
2,2,2-Trifluoroacetophenone: Used in the synthesis of fluorinated polymers and as an organocatalyst.
2,2,2-Trifluoro-1-phenylethanol: Formed through the reduction of 2,2,2-trifluoroacetophenone and used in various organic synthesis reactions.
Fluorinated imidazole derivatives: Serve as intermediates for fluorescent dyes and are crucial in biological imaging.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in diverse research applications.
生物活性
2,2,2-Trifluoro-1-(2-methyl-2,3-dihydrobenzofuran-5-yl)ethan-1-amine, a compound characterized by its trifluoromethyl group and a dihydrobenzofuran moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula: C11H12F3N
- Molecular Weight: 221.22 g/mol
- CAS Number: 1609049-24-2
The presence of the trifluoromethyl group is significant as it can enhance lipophilicity and metabolic stability, potentially influencing the compound's biological activity.
Antiinflammatory Properties
Research indicates that compounds related to the dihydrobenzofuran structure exhibit anti-inflammatory effects. For instance, a study on 2,3-dihydrobenzofuran derivatives demonstrated their ability to inhibit prostaglandin synthesis in vitro and showed significant anti-inflammatory activity in animal models of carrageenan-induced paw edema and adjuvant-induced arthritis . The structural modifications in these compounds often lead to enhanced potency.
The mechanisms by which compounds like this compound exert their biological effects often involve modulation of inflammatory pathways and interaction with specific molecular targets. Notably:
- Inhibition of Prostaglandin Synthesis: Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes responsible for prostaglandin production.
- Cell Cycle Arrest: Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
- Receptor Interaction: The trifluoromethyl group may enhance binding affinity to certain biological receptors or enzymes involved in disease pathways.
Case Study 1: Anti-inflammatory Activity
In a comparative study of various dihydrobenzofuran derivatives for their anti-inflammatory properties, one compound was found to be significantly more potent than traditional NSAIDs like diclofenac in inhibiting acute inflammation models . This suggests that similar modifications in this compound could yield enhanced anti-inflammatory effects.
Case Study 2: Anticancer Efficacy
A recent investigation into fluorinated analogs showed promising results against breast cancer cell lines with IC50 values significantly lower than those of established chemotherapy agents . Although direct data on the trifluoro compound is scarce, the structural similarities imply potential for similar therapeutic applications.
特性
分子式 |
C11H12F3NO |
|---|---|
分子量 |
231.21 g/mol |
IUPAC名 |
2,2,2-trifluoro-1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethanamine |
InChI |
InChI=1S/C11H12F3NO/c1-6-4-8-5-7(2-3-9(8)16-6)10(15)11(12,13)14/h2-3,5-6,10H,4,15H2,1H3 |
InChIキー |
BLUDREXNLDYPOR-UHFFFAOYSA-N |
正規SMILES |
CC1CC2=C(O1)C=CC(=C2)C(C(F)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















